molecular formula C14H14BrNO4S B13675315 Methyl 4-bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylate

Methyl 4-bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylate

Cat. No.: B13675315
M. Wt: 372.24 g/mol
InChI Key: YAFBTLHCOJOLOZ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C13H14BrNO4S It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains both bromine and tosyl (p-toluenesulfonyl) functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of a 1,4-dicarbonyl compound with an amine, followed by cyclization.

    Tosylation: The tosyl group is introduced by reacting the pyrrole derivative with p-toluenesulfonyl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the ester group.

    Oxidation Reactions: The methyl group on the pyrrole ring can be oxidized to form a carboxylic acid or other functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of new pyrrole derivatives with different functional groups.

    Reduction: Formation of dehalogenated or reduced ester derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Methyl 4-bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and tosyl groups can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate: Lacks the tosyl group, which may affect its reactivity and applications.

    Methyl 4-bromo-1-tosyl-1H-pyrrole-2-carboxylate: Similar structure but without the methyl group at the 3-position.

Uniqueness

Methyl 4-bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylate is unique due to the combination of bromine, methyl, and tosyl groups on the pyrrole ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C14H14BrNO4S

Molecular Weight

372.24 g/mol

IUPAC Name

methyl 4-bromo-3-methyl-1-(4-methylphenyl)sulfonylpyrrole-2-carboxylate

InChI

InChI=1S/C14H14BrNO4S/c1-9-4-6-11(7-5-9)21(18,19)16-8-12(15)10(2)13(16)14(17)20-3/h4-8H,1-3H3

InChI Key

YAFBTLHCOJOLOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=C2C(=O)OC)C)Br

Origin of Product

United States

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